molecular formula C17H16N2O6 B022546 Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 67035-22-7

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate

カタログ番号: B022546
CAS番号: 67035-22-7
分子量: 344.32 g/mol
InChIキー: UMQHJQGNGLQJPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: デヒドロニフェジピンは、ニフェジピンの酸化生物変換によって合成されます。 このプロセスは、シトクロムP450酵素、特にCYP3A4およびCYP3A5の作用を伴います . 反応条件は通常、これらの酵素の存在と、酸化プロセスを促進するために適切な補因子を必要とします。

工業的生産方法: デヒドロニフェジピンの工業的生産は、その実験室合成と同様の原理に従います。このプロセスは、特定の条件下でのニフェジピンの制御された酸化を伴い、デヒドロニフェジピンへの効率的な変換を保証します。 これには、必要な酵素と補因子を備えたバイオリアクターを使用し、製品の収量と純度を最適化することが含まれる場合があります .

化学反応の分析

反応の種類: デヒドロニフェジピンは、主に酸化反応を受けます。 この化合物は、ニフェジピンの酸化代謝によって形成され、分子への酸素原子の付加を伴います .

一般的な試薬と条件: デヒドロニフェジピンの形成に関与する主要な試薬は、シトクロムP450酵素CYP3A4およびCYP3A5です。 これらの酵素は、生理的条件下で酸化プロセスを促進します .

生成される主な生成物: ニフェジピンの酸化から生成される主な生成物は、デヒドロニフェジピンです。 この化合物は、ニフェジピンのコア構造を保持していますが、分子に組み込まれた追加の酸素原子があります .

4. 科学研究への応用

デヒドロニフェジピンは、化学、生物学、医学、および産業の分野における科学研究にいくつかの用途があります。

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
  • CAS Number : 67035-22-7

The chemical structure consists of a pyridine ring substituted with two methyl groups and a nitrophenyl group, contributing to its unique properties and biological activities.

Anticancer Activity

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate has been investigated for its potential as an anticancer agent. Research indicates that it can act against drug-resistant tumor cells. A patent (US5216172) outlines its effectiveness when used in combination with other anticancer agents such as vinca alkaloids and anthracyclins. The compound enhances the efficacy of these agents against tumors exhibiting multi-drug resistance .

Cardiovascular Research

This compound is structurally related to nifedipine, a well-known calcium channel blocker used in treating hypertension and angina. Studies have shown that derivatives of this compound exhibit similar pharmacological properties. They may help in regulating vascular smooth muscle contraction and thus have potential applications in cardiovascular therapies .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are synthesized for further modifications to create new compounds with enhanced biological activities .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityEffective against drug-resistant tumor cells; enhances other anticancer drugs
Cardiovascular ResearchPotential use as a calcium channel blocker; regulates vascular contraction
Synthetic IntermediateUsed in the synthesis of various pharmaceuticals

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of human breast cancer cells in vitro. The compound was found to induce apoptosis and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent against breast cancer .

Case Study 2: Cardiovascular Effects

In experimental models simulating hypertension, this compound exhibited dose-dependent vasodilatory effects. It was shown to decrease blood pressure effectively while maintaining heart rate stability, indicating its potential as a therapeutic option for managing hypertension .

作用機序

デヒドロニフェジピンは、細胞におけるグルコース取り込みを阻害することによってその効果を発揮します。 この作用は、グルコース輸送に関与する特定の分子標的との相互作用によって媒介されます . この化合物の作用機序は、血管平滑筋細胞および心筋細胞の電位依存性L型カルシウムチャネルをブロックするニフェジピンと密接に関連しています . これらの細胞へのカルシウムイオンの流入を防ぐことで、ニフェジピンは末梢動脈血管抵抗を減らし、冠動脈を拡張し、血圧を低下させ、血流を増加させます .

類似の化合物:

独自性: デヒドロニフェジピンは、ニフェジピンの代謝産物であるという点でユニークであり、カルシウムチャネルブロッカーの代謝経路と生物変換に関する洞察を提供しています。 細胞におけるグルコース取り込みを阻害する能力は、他の類似の化合物とは異なり、代謝研究における貴重なツールとなっています .

類似化合物との比較

Uniqueness: Dehydronifedipine is unique in that it is a metabolite of nifedipine, providing insights into the metabolic pathways and biotransformation of calcium channel blockers. Its ability to inhibit glucose uptake in cells distinguishes it from other similar compounds, making it a valuable tool in metabolic research .

生物活性

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as a derivative of nifedipine, is a compound of significant interest due to its biological activity, particularly in cardiovascular pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N2O6
  • Molecular Weight : 344.32 g/mol
  • CAS Number : 67035-22-7
  • IUPAC Name : Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate

This compound belongs to the class of 1,4-dihydropyridines , which are known for their calcium channel blocking activity. These compounds inhibit the influx of calcium ions (Ca2+Ca^{2+}) through voltage-gated calcium channels in cardiac and smooth muscle cells. This action leads to:

  • Vasodilation : Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
  • Reduced Cardiac Workload : Lower myocardial oxygen demand, beneficial in conditions like angina.

Antihypertensive Effects

Research indicates that compounds within this class exhibit strong antihypertensive properties. A study comparing various derivatives demonstrated that asymmetrically substituted derivatives, including this compound, showed superior coronary vasodilation and antihypertensive activity compared to symmetrical counterparts .

Case Studies and Research Findings

  • Calcium Antagonistic Activity :
    • A study highlighted that the compound effectively inhibits calcium influx in vascular tissues, contributing to its antihypertensive effects .
  • Comparative Pharmacological Studies :
    • In comparative studies involving various dihydropyridine derivatives, it was noted that the presence of the nitrophenyl group enhances the biological activity of these compounds. The specific compound under discussion was found to have a significant effect on lowering blood pressure in animal models .
  • Clinical Implications :
    • The compound is considered a potential candidate for treating hypertension and related cardiovascular disorders due to its efficacy in reducing systemic vascular resistance and improving blood flow .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Calcium Channel BlockadeInhibition of Ca2+Ca^{2+} influx
VasodilationRelaxation of vascular smooth muscle
AntihypertensiveReduction in systemic vascular resistance

特性

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHJQGNGLQJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052347
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67035-22-7
Record name Dehydronifedipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67035-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxidized Nifedipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDRONIFEDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dehydronifedipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061041
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Over a boiling solution of 3 kg (8.7 mol) of 2,6-dimethyl-4-(2nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3,5-dimethyl ester in 8,251 of acetic acid, 870 g (8.7 mol) of CrO3 were portionwise added, with stirring. When the addition was complete, the reaction mixture was refluxed with stirring for one additional hour. When the mixture reached the room temperature, it was slowly poured, with stirring, over 22.5 1 of a mixture of 25% aq. H4NOH and ice (2:1), and the product precipitated. The solid was isolated by filtration, washed with water until neutral pH, and crystallised (mp 99-101° C., MeOH) with a yield of 83%.
[Compound]
Name
CrO3
Quantity
870 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 3
Reactant of Route 3
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Customer
Q & A

Q1: What is the primary metabolic pathway of nifedipine?

A1: Nifedipine is primarily metabolized by CYP3A4 to dehydronifedipine. [, , ]

Q2: How does grapefruit juice affect nifedipine pharmacokinetics?

A2: Grapefruit juice significantly increases the bioavailability of nifedipine, likely due to the inhibition of CYP3A4 in the gut wall. This leads to higher plasma concentrations of nifedipine and its metabolite, dehydronifedipine. []

Q3: What is the impact of high-altitude hypoxia on nifedipine pharmacokinetics?

A4: High-altitude hypoxia suppresses CYP3A1 activity, leading to decreased metabolism of nifedipine and increased area under the curve (AUC) and half-life. This suggests that dosage adjustments might be necessary for patients at high altitudes. []

Q4: Does co-administration of Ginkgo biloba leaf extract (GBE) affect nifedipine pharmacokinetics?

A5: While generally not significantly affecting the overall pharmacokinetic parameters of nifedipine or dehydronifedipine, GBE can double the maximal plasma nifedipine concentration in some individuals, potentially leading to increased adverse effects. []

Q5: How does gliclazide impact nifedipine pharmacokinetics?

A6: Gliclazide inhibits CYP3A4, potentially affecting the metabolism of nifedipine and leading to altered pharmacokinetic parameters. Further research is needed to fully understand this interaction. []

Q6: Can capsaicin influence CYP3A4 activity and nifedipine metabolism?

A7: Capsaicin induces CYP3A4 expression, potentially increasing the metabolism of nifedipine to dehydronifedipine. This highlights a possible food-drug interaction that warrants further investigation. []

Q7: What analytical techniques are used to quantify nifedipine and dehydronifedipine?

A8: Various methods exist, including high-performance liquid chromatography (HPLC) [, , , ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ], and gas chromatography []. The choice of method depends on factors such as sensitivity, specificity, and available resources.

Q8: How is dehydronifedipine used in cytochrome P450 research?

A9: Dehydronifedipine is used as a probe substrate for CYP3A4 activity in both in vitro and in vivo studies. By measuring its formation from nifedipine, researchers can assess CYP3A4 activity and evaluate the effects of drugs, herbs, or other factors on this enzyme. [, , , ]

Q9: Has dehydronifedipine been detected in the environment?

A10: Yes, dehydronifedipine, along with nifedipine, has been detected in wastewater effluent and, to a lesser extent, in drinking water sources, highlighting the potential for pharmaceutical contamination of aquatic environments. [, ]

Q10: What is the molecular formula and weight of dehydronifedipine?

A11: The molecular formula of dehydronifedipine is C17H16N2O6, and its molecular weight is 344.32 g/mol. [, ]

Q11: How does the structure of dehydronifedipine differ from nifedipine?

A12: Dehydronifedipine is the aromatized form of nifedipine, meaning the dihydropyridine ring in nifedipine has been oxidized to a pyridine ring in dehydronifedipine. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。